molecular formula C16H22N6OS B12239358 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B12239358
M. Wt: 346.5 g/mol
InChI Key: KFHQIXNQZCMVAI-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a piperazine ring, a methoxypyrimidine moiety, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Methoxypyrimidine Moiety: The methoxypyrimidine group can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative is reacted with a methoxy-substituted nucleophile.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction, where a suitable thiol reagent is reacted with the pyrimidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxypyrimidine moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a ligand for biological receptors and its ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Another pyrimidine derivative with a piperazine ring.

    5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine:

Uniqueness

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H22N6OS

Molecular Weight

346.5 g/mol

IUPAC Name

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C16H22N6OS/c1-11-12(2)18-16(24-4)20-14(11)21-7-9-22(10-8-21)15-17-6-5-13(19-15)23-3/h5-6H,7-10H2,1-4H3

InChI Key

KFHQIXNQZCMVAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)OC)SC)C

Origin of Product

United States

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